N-Cyclobutyl-2-iodoaniline;hydrochloride
Description
N-Cyclobutyl-2-iodoaniline hydrochloride is an aromatic amine hydrochloride salt characterized by a cyclobutyl group attached to the nitrogen atom of a 2-iodoaniline backbone. The molecular formula of the free base is C₁₀H₁₂IN, with a molecular weight of 273.11 g/mol .
The hydrochloride salt form enhances stability and solubility in polar solvents, a common trait among amine hydrochlorides .
Properties
IUPAC Name |
N-cyclobutyl-2-iodoaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN.ClH/c11-9-6-1-2-7-10(9)12-8-4-3-5-8;/h1-2,6-8,12H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWSIMSKMCOJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2-iodoaniline;hydrochloride typically involves the iodination of N-cyclobutylaniline. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The resulting iodinated product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-2-iodoaniline;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, often under anhydrous conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of various substituted anilines.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of cyclobutylamines.
Scientific Research Applications
N-Cyclobutyl-2-iodoaniline;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-2-iodoaniline;hydrochloride involves its interaction with specific molecular targets. The iodine atom plays a crucial role in facilitating various chemical reactions, while the cyclobutyl group influences the compound’s reactivity and stability. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Halogenated Aromatic Amine Hydrochlorides

Key Differences :
Cyclic Amine Hydrochlorides
Key Differences :
- Ring Strain : The cyclobutyl group in the target compound introduces higher ring strain (90° bond angles) compared to cyclohexane (120°) or cyclopentane (108°), influencing conformational stability and reactivity .
- Solubility: The iodine substituent in N-Cyclobutyl-2-iodoaniline HCl likely reduces aqueous solubility compared to non-halogenated cyclic amines, which are more hydrophilic .
Pharmacological Hydrochlorides


Key Differences :
- Structural Complexity : Pharmacological hydrochlorides like famotidine and amitriptyline feature heterocyclic or polycyclic frameworks, contrasting with the simpler aromatic/cyclobutyl design of N-Cyclobutyl-2-iodoaniline HCl .
- Biological Activity : The target compound lacks evident pharmacological data in the provided evidence, suggesting its primary use as a synthetic intermediate rather than a drug candidate .
Research Findings and Data Gaps
- Synthetic Utility : The iodine atom in N-Cyclobutyl-2-iodoaniline HCl positions it as a valuable substrate for palladium-catalyzed cross-coupling, though direct experimental data on reaction yields or conditions are absent in the evidence .
- Stability : Amine hydrochlorides generally exhibit improved shelf life over free bases, but the steric bulk of the cyclobutyl group may influence degradation kinetics compared to less hindered analogs .
Biological Activity
N-Cyclobutyl-2-iodoaniline;hydrochloride is a compound of interest in various biological and chemical research applications. Its biological activity is primarily linked to its interactions with enzymes, receptors, and its potential therapeutic uses. This article explores the compound's mechanisms of action, relevant case studies, and research findings.
This compound exhibits biological activity through several mechanisms:
- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, thereby influencing their catalytic activities. For instance, it has been reported to modulate enzyme function in biochemical assays, which are crucial for studying metabolic pathways.
- Receptor Modulation : It interacts with cellular receptors, potentially affecting signal transduction pathways. This interaction may lead to alterations in cellular responses, making it a candidate for therapeutic applications.
- Gene Expression Alteration : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins, which is vital for understanding its role in cellular processes.
Case Studies
- Inhibition of Cancer Cell Growth : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. It was observed that the compound induced apoptosis in triple-negative breast cancer cells more effectively than in normal cells, suggesting a selective action against malignant cells .
- Protein Binding Studies : Isothermal calorimetric binding studies indicated that this compound binds to specific protein targets with high affinity (KD values around 2 nM). This binding affinity suggests its potential as a lead compound for developing inhibitors targeting protein-protein interactions involved in disease mechanisms .
- UV Protection Mechanism : The compound has been shown to reduce cyclobutane pyrimidine dimers (CPDs) formation in DNA when applied topically in vitro. This property indicates its potential use in protecting against UV-induced DNA damage, which is relevant for skin cancer prevention .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



